Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
This compound is a chemical substance with the molecular formula C14H14BrNO5. It is a part of a collection of rare and unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl ester group, a benzofuran ring, and a bromine atom . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.Physical And Chemical Properties Analysis
This compound has a molecular weight of 356.175 . Other physical and chemical properties such as melting point, boiling point, and solubility can be determined through experimental analysis .Scientific Research Applications
Anticancer Applications
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs have been explored for their anticancer properties. Research indicates that these compounds can overcome drug resistance in cancer cells, offering a promising approach for treating cancers characterized by multiple drug resistance. The structure-activity relationship (SAR) studies have led to the development of compounds with low micromolar cytotoxicity against a range of hematologic and solid tumor cells, highlighting their potential as anticancer agents (Das et al., 2009).
Antimicrobial Screening
The synthesis and characterization of benzofuran derivatives, including 5-bromobenzofuranyl aryl ureas and carbamates, have shown biological significance. These compounds have been screened for antimicrobial activities, suggesting their utility in developing new antimicrobial agents. This research aligns with the broader interest in benzofuran compounds for their potential biologically active applications (Kumari et al., 2019).
Novel Synthesis Approaches
Innovative synthesis methods for benzofuran-2-yl derivatives have been developed, showcasing the versatility of these compounds in chemical synthesis. These methods enable the generation of novel compounds that could have applications in various research and development fields, including pharmaceuticals and organic electronics (Gao et al., 2011).
Pharmacological Activity
Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates have been synthesized and screened for biological activity, displaying low toxicity and significant anti-inflammatory and antiradical activities. This indicates their potential for therapeutic applications, especially in treating inflammation and oxidative stress-related conditions (Zykova et al., 2016).
Optical Characterizations for Photodiode Applications
Research on the design, fabrication, and optical characterizations of compounds with benzofuran and pyrimidine moieties highlights their potential in photodiode applications. These studies contribute to the development of organic electronics, particularly in the fabrication of organic photodiodes, by offering insights into the optical properties and behaviors of these compounds (Elkanzi et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO5/c1-2-24-19(23)17-12-8-15(25-10-16(21)22)13(20)9-14(12)26-18(17)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJGATLHRCCKLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)N)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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